molecular formula C22H27N3O4 B6543280 N-[4-({2-[2-(4-methoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]-2-methylpropanamide CAS No. 1040672-86-3

N-[4-({2-[2-(4-methoxyphenyl)acetamido]ethyl}carbamoyl)phenyl]-2-methylpropanamide

Cat. No. B6543280
CAS RN: 1040672-86-3
M. Wt: 397.5 g/mol
InChI Key: CXCWSRJRVRYESS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an amide group, a carbamoyl group, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of an amide group could result in the formation of hydrogen bonds, which could influence its solubility and boiling point .

Scientific Research Applications

Mucoprotective Effects in Methotrexate-Induced Intestinal Mucositis (IM)

Abstract: Methotrexate (MTX)-induced IM is a common side effect in cancer treatment, compromising quality of life and treatment outcomes. The benzimidazole derivative N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide (B8) has shown promise in mitigating IM in mice. Key findings include:

EGFR/VEGFR-2 Inhibition Potential

Abstract: Computational studies identified N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives as promising EGFR/VEGFR-2 inhibitors. Structural bioinformatics methods, including molecular docking and dynamic simulations, support their potential therapeutic activity .

Chemical Synthesis and Modification

Abstract: The compound’s chemical synthesis and modification pathways are essential for optimizing its properties. Notably, 4-methoxyphenethyl isocyanate (a derivative) has been studied .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

N-[2-[[2-(4-methoxyphenyl)acetyl]amino]ethyl]-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-15(2)21(27)25-18-8-6-17(7-9-18)22(28)24-13-12-23-20(26)14-16-4-10-19(29-3)11-5-16/h4-11,15H,12-14H2,1-3H3,(H,23,26)(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCWSRJRVRYESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isobutyramido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide

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